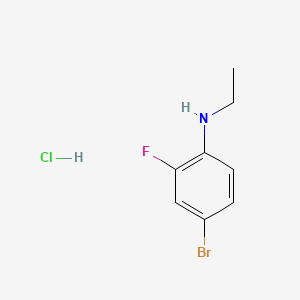

4-Brom-N-ethyl-2-fluoranilin-hydrochlorid

Übersicht

Beschreibung

4-bromo-n-ethyl-2-fluoroaniline hcl: is an organic compound with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol . It is a derivative of aniline, featuring bromine, ethyl, and fluorine substituents on the aromatic ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

4-bromo-n-ethyl-2-fluoroaniline hcl has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

Target of Action

It’s known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Aniline derivatives typically interact with their targets through various chemical reactions, often involving the substitution of the bromine or fluorine atom .

Biochemical Pathways

It’s known that aniline derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It’s known that aniline derivatives are generally well-absorbed and can be metabolized, primarily by hydroxylation, with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .

Result of Action

Aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of aniline derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-n-ethyl-2-fluoroaniline hcl typically involves multi-step reactions. One common method includes:

Nitration: of a precursor compound to introduce a nitro group.

Reduction: of the nitro group to form an amine.

Bromination: to introduce the bromine substituent.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specific catalysts and solvents to optimize yield and purity. The exact conditions and reagents can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions: 4-bromo-n-ethyl-2-fluoroaniline hcl can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different functionalized derivatives .

Vergleich Mit ähnlichen Verbindungen

4-Fluoroaniline: An organofluorine compound with similar applications in chemical synthesis and research.

2-Bromo-4-fluoroaniline: Another derivative of aniline with bromine and fluorine substituents.

Uniqueness: 4-bromo-n-ethyl-2-fluoroaniline hcl is unique due to the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific research and industrial applications .

Biologische Aktivität

4-Bromo-N-ethyl-2-fluoroaniline hydrochloride is an organofluorine compound with a molecular formula of C₈H₁₀BrClFN and a molecular weight of approximately 254.53 g/mol. This compound is characterized by the presence of a bromine atom, an ethyl group attached to the nitrogen of the aniline moiety, and a fluorine atom on the aromatic ring. Its hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical research and synthesis. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and safety profile.

The unique combination of bromine and fluorine in 4-bromo-N-ethyl-2-fluoroaniline hydrochloride significantly influences its chemical behavior and potential applications. The compound can be synthesized through various methods, such as condensation reactions with other organic compounds, which allow for controlled synthesis and optimization of yield and purity.

Biological Activity

Research into the biological activity of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride has primarily focused on its antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Studies have indicated that compounds similar to 4-bromo-N-ethyl-2-fluoroaniline hydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing halogenated aniline structures have been shown to inhibit the growth of various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that 4-bromo-N-ethyl-2-fluoroaniline hydrochloride may have anticancer potential. Similar compounds have been reported to target specific cellular pathways involved in cancer proliferation and survival. The fluorine atom's electronegativity may enhance binding affinity to biological targets, potentially leading to increased efficacy against cancer cells.

The biological activity of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have explored the effects of similar compounds on microbial and cancer cell lines:

- Antimicrobial Study : A study evaluated the antibacterial efficacy of halogenated anilines against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cancer Cell Line Study : Research involving breast cancer cell lines demonstrated that analogs of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride induced apoptosis through caspase activation pathways.

Safety Profile

While the potential therapeutic benefits are promising, safety assessments are crucial due to the inherent risks associated with aromatic amines and halogenated compounds. Toxicological studies indicate that exposure may lead to cytotoxic effects at high concentrations, necessitating further investigation into safe dosage levels for therapeutic use.

Eigenschaften

IUPAC Name |

4-bromo-N-ethyl-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYCNPLPHMNKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682001 | |

| Record name | 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-17-9 | |

| Record name | 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.